molecular formula C10H6N2S3 B6243530 bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 260410-07-9

bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B6243530
CAS No.: 260410-07-9
M. Wt: 250.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and results in the formation of the desired thiazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: It can be used in the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones
  • 9-(prop-2-yn-1-yl)-9H-carbazole
  • 2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazoles

Uniqueness: Bis(prop-2-yn-1-ylsulfanyl)-1,2-thiazole-4-carbonitrile stands out due to its unique combination of sulfur and nitrogen atoms within a thiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

260410-07-9

Molecular Formula

C10H6N2S3

Molecular Weight

250.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.